molecular formula C12H20O B13189202 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde

Cat. No.: B13189202
M. Wt: 180.29 g/mol
InChI Key: KZDVUTCFGKBKLX-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H20O. It is characterized by a cyclohexane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylbut-2-EN-1-YL)cyclohexane-1-carbaldehyde is unique due to its combination of a cyclohexane ring, an allylic substituent, and an aldehyde functional group.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h6,10H,3-5,7-9H2,1-2H3

InChI Key

KZDVUTCFGKBKLX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(CCCCC1)C=O)C

Origin of Product

United States

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